

An In-Depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-acetyl-6-methyl-2(1H)-pyridinone

Cat. No.: B1365734

[Get Quote](#)

This technical guide provides a comprehensive overview of **5-acetyl-6-methyl-2(1H)-pyridinone**, a heterocyclic organic compound. The information is curated for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and potential relevance in medicinal chemistry.

Core Molecular Attributes

5-acetyl-6-methyl-2(1H)-pyridinone, identified by the CAS Number 5220-65-5, is a substituted pyridinone derivative. The pyridinone scaffold is a significant heterocyclic motif found in numerous biologically active compounds and natural products.^{[1][2]} The core structure consists of a six-membered aromatic ring containing a nitrogen atom and a ketone group, which can exist in tautomeric forms.

Physicochemical and Structural Data

The fundamental properties of **5-acetyl-6-methyl-2(1H)-pyridinone** are summarized below. This data is essential for its identification, purification, and application in synthetic protocols.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	[3] [4] [5]
Molecular Weight	151.16 g/mol	[3] [4] [5]
IUPAC Name	5-acetyl-6-methyl-1H-pyridin-2-one	[3]
CAS Number	5220-65-5	[3] [5]
Appearance	White to light yellow solid	
Melting Point	201-205 °C	[5] [6]
Canonical SMILES	CC1=C(C=CC(=O)N1)C(=O)C	[3]
InChI Key	JTLWXFRVOPSNEH-UHFFFAOYSA-N	[3]

Synthesis and Purification

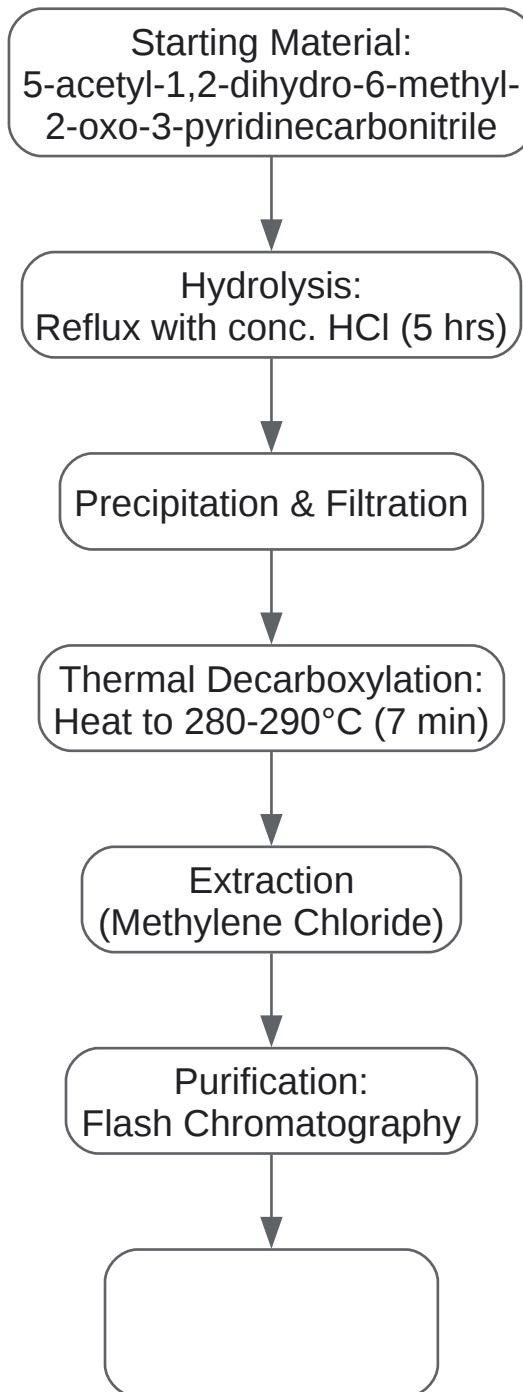
The synthesis of **5-acetyl-6-methyl-2(1H)-pyridinone** can be achieved through a multi-step chemical process. The following protocol is based on established synthetic routes, providing a reliable method for laboratory-scale production.[\[6\]](#)

Causality in Experimental Design

The described synthesis involves two key transformations: a hydrolysis and a thermal decarboxylation. The initial starting material, a pyridinecarbonitrile derivative, is first subjected to strong acidic conditions (refluxing concentrated HCl). This step is designed to hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH). The subsequent heating step at high temperature (280°-290° C) is a critical decarboxylation reaction, where the carboxylic acid group is removed as carbon dioxide, yielding the final desired product. The choice of flash chromatography for purification is standard for separating organic compounds of moderate polarity, ensuring a high-purity final product.

Detailed Synthesis Protocol

Starting Material: 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile


Step 1: Hydrolysis

- Combine 2.32 g (0.013 mole) of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with 50 ml of concentrated hydrochloric acid in a round-bottom flask.[6]
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the mixture to reflux under an argon atmosphere and maintain for 5 hours.[6]
- After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
- Collect the precipitated solid by vacuum filtration and allow it to air dry.

Step 2: Thermal Decarboxylation and Purification

- Take the dry solid (approximately 1.25 g) and heat it to a temperature of 280°-290° C.[6]
- Maintain this temperature for 7 minutes.[6]
- Let the residue cool down to room temperature.
- Extract the resulting residue with methylene chloride.
- Concentrate the methylene chloride solution under reduced pressure.
- Purify the crude product using flash chromatography with a solvent system of 50% methylene chloride in ethyl acetate.[6]
- The purified product should be a solid with a melting point of approximately 201°-202° C.[6]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-acetyl-6-methyl-2(1H)-pyridinone**.

Potential Applications in Drug Discovery

The 2-pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] These activities stem from the structure's ability to act as a hydrogen bond donor and acceptor, allowing it to interact with various biological targets.

While specific biological studies on **5-acetyl-6-methyl-2(1H)-pyridinone** are not extensively reported in the available literature, its structural motifs suggest it could serve as a valuable intermediate or fragment in the design of novel therapeutics. Some sources suggest potential antimicrobial and anti-inflammatory properties and its utility as a precursor for antiviral and anticancer agents, though these claims require further validation through dedicated biological screening.[7]

The broader class of pyridinones has been investigated for various therapeutic applications, including as cardiotonic agents. However, it is crucial to note that biological activity is highly dependent on the specific substitution pattern on the pyridinone ring, and direct extrapolation of activity from analogues to the title compound is not scientifically rigorous.

Future Directions

The established synthesis and the known biological relevance of the pyridinone core make **5-acetyl-6-methyl-2(1H)-pyridinone** a compound of interest for further investigation. Future research should focus on:

- **Biological Screening:** A systematic evaluation of its activity against a panel of targets, including bacterial and fungal strains, cancer cell lines, and inflammatory pathway enzymes.
- **Spectroscopic Characterization:** Detailed analysis using NMR (^1H , ^{13}C), IR, and high-resolution mass spectrometry to create a complete and verifiable dataset for this compound.
- **Derivative Synthesis:** Using the acetyl and methyl groups as handles for further chemical modification to build a library of related compounds for structure-activity relationship (SAR) studies.

This systematic approach will help to fully elucidate the therapeutic potential of **5-acetyl-6-methyl-2(1H)-pyridinone** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-acetyl-6-methyl-2(1H)-pyridinone | C8H9NO2 | CID 4421736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-ACETYL-6-METHYL-2(1H)-PYRIDINONE synthesis - chemicalbook [chemicalbook.com]
- 5. 5220-65-5 CAS MSDS (5-ACETYL-6-METHYL-2(1H)-PYRIDINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Buy 5-acetyl-6-methyl-2(1H)-pyridinone | 5220-65-5 [smolecule.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-acetyl-6-methyl-2(1H)-pyridinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365734#5-acetyl-6-methyl-2-1h-pyridinone-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com